molecular formula C10H9F3O3 B13944284 3-[2-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 926219-09-2

3-[2-(Trifluoromethyl)phenoxy]propanoic acid

Cat. No.: B13944284
CAS No.: 926219-09-2
M. Wt: 234.17 g/mol
InChI Key: LGJCNUCQTBMNAA-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenoxy]propanoic acid, with the molecular formula C10H9F3O3, is a synthetic organic compound featuring a phenoxypropanoic acid backbone substituted at the 2-position of the phenyl ring with a trifluoromethyl (CF3) group . This structure classifies it among trifluoromethylbenzene derivatives, a category known for its significant role in medicinal and agrochemical research due to the unique properties imparted by the fluorine atoms . The trifluoromethyl group is a prominent pharmacophore in drug design, often used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature and influence on electrostatic interactions . While the specific research applications and mechanism of action for this particular 2-(trifluoromethyl) isomer are not extensively documented in the available literature, its structural analogs provide context for its potential value. Compounds with phenoxypropanoic acid scaffolds and trifluoromethyl substitutions are frequently explored as building blocks in organic synthesis and as key intermediates for developing active pharmaceutical ingredients . Furthermore, closely related trifluoromethyl-containing molecules have been developed into FDA-approved drugs that function as enzyme inhibitors, highlighting the general importance of this functional group in modulating biological activity . Researchers investigating structure-activity relationships (SAR) or seeking novel compounds for screening libraries may find this molecule of particular interest. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-4-8(7)16-6-5-9(14)15/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJCNUCQTBMNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588178
Record name 3-[2-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926219-09-2
Record name 3-[2-(Trifluoromethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reaction

The core synthetic route involves the reaction of a trifluoromethyl-substituted phenol with a halogenated propanoic acid derivative or its salt under basic conditions to form the phenoxypropanoic acid.

  • Starting materials : 2-(Trifluoromethyl)phenol and 3-chloropropanoic acid or its sodium salt.
  • Reaction conditions : The phenol is deprotonated using a base such as sodium hydroxide to generate the phenolate ion, which then performs nucleophilic substitution on the alkyl halide.
  • Temperature and pH : Typical reaction temperatures range from ambient to 70°C, with pH maintained around 10 for optimal nucleophilicity and reaction rate.
  • Reaction time : Approximately 1 hour to several hours depending on scale and conditions.

This method is supported by analogous syntheses of related compounds such as 3-[3-(trifluoromethyl)phenoxy]propanoic acid, where sodium hydroxide is used for 1 hour at pH 10 with heating to achieve yields around 31%.

Esterification and Hydrolysis

In some processes, the intermediate ester of the phenoxypropanoic acid is first prepared, followed by hydrolysis to yield the free acid.

  • Ester formation : Reaction of the phenol with a halopropanoic acid ester or by esterification of the acid.
  • Hydrolysis : The ester is then hydrolyzed under acidic or basic conditions to liberate the free acid.
  • Advantages : This stepwise approach can improve purity and facilitate isolation.

Isolation and Purification Techniques

Isolation of the acid from the reaction mixture is critical due to the compound's solubility and tendency to form emulsions or crusts during crystallization.

  • Neutralization : The reaction mixture containing the salt form of the acid is acidified with inorganic acids such as hydrochloric acid or organic acids like acetic acid to precipitate the free acid.
  • Temperature control : Heating the mixture to 90–127 °C induces formation of a two-phase system, separating an organic phase rich in the acid and an aqueous phase.
  • Phase separation : The organic phase containing molten acid is separated, washed, and dried.
  • Drying : Water and residual acids are removed by distillation under reduced pressure or normal pressure.
  • Yields : The organic phase typically contains over 80% by weight of the acid, with aqueous phase contamination less than 3%.

This method avoids crust formation and improves drying efficiency, enabling continuous or batch processing.

Detailed Research Outcomes and Data Tables

Reaction Yield and Purity Data

Step Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution NaOH, pH 10, 1 h, heating ~31 Not specified Moderate yield, needs optimization
Acidification and phase split Acid (HCl or AcOH), 95-115 °C >80 (in organic phase) >97 (organic phase) High recovery, low contamination
Hydrolysis (if ester route) Acidic or basic hydrolysis Variable High Used when ester intermediates formed

Spectroscopic and Analytical Data

  • NMR : Characteristic aromatic protons and trifluoromethyl signals confirm substitution pattern.
  • HPLC : Used for purity assessment, typically showing >95% purity after isolation.
  • Melting point : The acid melts in the range of 90–127 °C, relevant for phase separation during isolation.

Comparative Perspectives from Varied Sources

  • Patent Literature : Patents emphasize improved isolation methods involving controlled acidification and phase separation to enhance yield and process efficiency.
  • Academic Research : Journal articles report synthesis via nucleophilic substitution with sodium hydroxide and highlight the importance of reaction pH and temperature on yield.
  • Industrial Process Development : Emphasis on continuous processing, solvent selection, and impurity control to produce high-purity acid for downstream applications such as herbicide intermediates.

Summary of Preparation Strategy

Preparation Step Description Key Parameters Advantages
1. Formation of phenolate Deprotonation of 2-(trifluoromethyl)phenol with NaOH or KOH pH ~10, room temp to 70°C Generates reactive nucleophile
2. Nucleophilic substitution Reaction with 3-chloropropanoic acid or ester derivative Heating 1–4 h, aqueous or mixed solvent Direct C–O bond formation
3. Acidification Neutralization with inorganic (HCl) or organic acid (AcOH) to precipitate free acid 90–127 °C, stirring Efficient phase separation
4. Phase separation and drying Separation of organic molten acid phase, removal of water and residual acid by distillation Normal or reduced pressure High purity, improved drying

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of trifluoromethyl-substituted carboxylic acids or ketones.

    Reduction: Production of trifluoromethyl-substituted alcohols.

    Substitution: Generation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

3-[2-(Trifluoromethyl)phenoxy]propanoic acid finds applications in various fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and specialty polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[2-(Trifluoromethyl)phenoxy]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Stereochemistry

  • (R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid (ent-12c): Differs in the position of the -CF₃ group (3-position on phenyl) and a methyl group at the 2-position of the propanoic acid chain. The (R)-stereochemistry may enhance enantiomer-specific biological activity, such as enzyme inhibition .

Heterocyclic Replacements

  • (±)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid (Fluazifop): Replaces the phenyl ring with a pyridinyloxy group, enhancing herbicidal activity. The pyridine’s nitrogen atom improves target specificity in acetyl-CoA carboxylase inhibition . Haloxyfop: Features a chloro and -CF₃ group on the pyridine ring, increasing potency against grass weeds .

Amino Acid Derivatives

  • (2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid: Trifluoromethoxy (-OCF₃) substituent and stereospecific amino group may influence neurotransmitter receptor interactions .

Linkage Modifications

  • 3-(2-Trifluoromethylphenyl)propionic acid: Lacks the oxygen atom in the phenoxy linkage, directly attaching the phenyl to the propionic acid. This reduces acidity (pKa) and alters lipophilicity .

Pharmacological Analogs

  • Bezafibrate (2-[4-[2-(4-Chlorobenzoyl)aminoethyl]phenoxy]-2-methylpropanoic acid): A hypolipidemic agent with a chlorobenzamide side chain, demonstrating how phenoxy propanoic acid derivatives can be tailored for therapeutic applications .

Structural and Functional Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Formula CAS Number Key Property
3-[2-(Trifluoromethyl)phenoxy]propanoic acid C₁₀H₉F₃O₃ Not available High acidity (pKa ~3-4)
Fluazifop-P-butyl C₁₉H₂₀F₃NO₄ 79241-46-6 Liquid, MW 383.4 g/mol
3-(2-Trifluoromethylphenyl)propionic acid C₁₀H₉F₃O₂ 94022-99-8 Solid, >98% purity

Biological Activity

3-[2-(Trifluoromethyl)phenoxy]propanoic acid is a synthetic organic compound characterized by a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. Its molecular formula is C₁₀H₉F₃O₃, and it has a molecular weight of approximately 234.17 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it significant in various chemical and pharmaceutical applications.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, potentially modulating biological pathways. For instance, compounds with this structure may inhibit key enzymes involved in fatty acid synthesis, affecting plant growth and development, thus serving as herbicides.

Enzyme Inhibition

Research suggests that this compound may inhibit enzymes involved in various metabolic pathways. The trifluoromethyl substitution is known to enhance the potency of compounds by increasing their lipophilicity, which aids in better membrane penetration and target interaction .

Case Studies

  • Herbicidal Activity : Studies have demonstrated that this compound exhibits significant herbicidal properties by inhibiting specific biosynthetic pathways in plants. This inhibition leads to reduced growth and development in targeted weed species, making it a candidate for agricultural applications.
  • Pharmacological Applications : The compound has been examined for potential therapeutic effects beyond herbicidal activity. Its structural similarity to other pharmacologically active compounds suggests possible roles in treating metabolic disorders or as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructureUnique Features
2-Methyl-2-(3-(trifluoromethyl)phenoxy)propanoic acidC₁₁H₁₁F₃O₃Contains a methyl group that may alter its biological activity compared to the propanoic acid derivative.
2-(3-Phenoxyphenyl)propionic acidC₁₁H₁₂O₂Lacks fluorine substitution; primarily used for anti-inflammatory activities.
4-[4-(Trifluoromethyl)phenoxy]butanoic acidC₁₂H₉F₃O₃Features a butanoic acid moiety which may enhance hydrophobic interactions compared to propanoic derivatives.

This table highlights the unique trifluoromethyl substitution pattern of this compound, which significantly impacts its chemical behavior and biological activity.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies reveal that the trifluoromethyl group significantly influences how the compound interacts with enzymes and receptors, enhancing its efficacy as a herbicide and potentially in other therapeutic applications. Specific interactions are often assessed through biochemical assays that measure enzyme inhibition or receptor binding .

FDA-Approved Trifluoromethyl Group-Containing Drugs

A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of this functional group in enhancing drug potency and selectivity. The incorporation of trifluoromethyl groups has been shown to improve pharmacokinetic properties and therapeutic efficacy across various drug classes .

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